![molecular formula C15H10Cl2N2O3 B13939454 2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde CAS No. 57138-85-9](/img/structure/B13939454.png)
2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde is a complex organic compound characterized by the presence of chloroamino groups and formyl groups attached to a benzoyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde typically involves multi-step organic reactions. One common method includes the chlorination of an amino-benzoyl precursor followed by formylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and formylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in achieving high yields and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the formyl groups into carboxylic acids.
Reduction: The chloroamino groups can be reduced to amino groups.
Substitution: The chloro groups can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde involves its interaction with specific molecular targets. The chloroamino groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. The formyl groups can participate in various biochemical pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloroamino)-benzaldehyde
- 3-(Chloroamino)-benzoyl chloride
- 2-(Amino)-3-formyl-benzoyl chloride
Uniqueness
2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde is unique due to the presence of both chloroamino and formyl groups in its structure, allowing it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound for various applications.
Propiedades
Número CAS |
57138-85-9 |
|---|---|
Fórmula molecular |
C15H10Cl2N2O3 |
Peso molecular |
337.2 g/mol |
Nombre IUPAC |
2-(chloroamino)-3-[2-(chloroamino)-3-formylbenzoyl]benzaldehyde |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-18-13-9(7-20)3-1-5-11(13)15(22)12-6-2-4-10(8-21)14(12)19-17/h1-8,18-19H |
Clave InChI |
SRWNNWPHDBGGIZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C(=O)C2=CC=CC(=C2NCl)C=O)NCl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-1-(3-methoxy-2,6-dimethylphenyl)-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13939373.png)
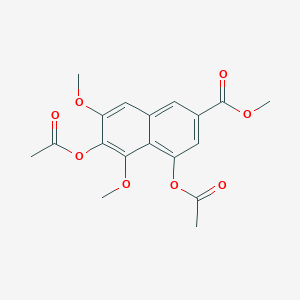

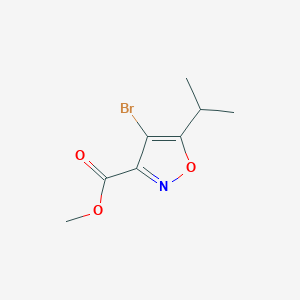
![1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine](/img/structure/B13939388.png)
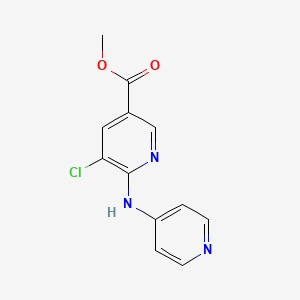
![Ethyl 5-[(phenylamino)methyl]furan-3-carboxylate](/img/structure/B13939404.png)
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B13939408.png)
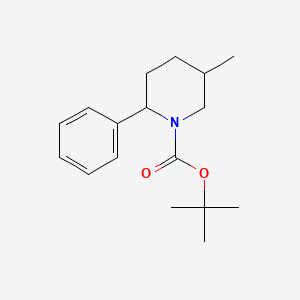
![2-Benzo[1,3]dioxol-5-yl-1-(3-hydroxy-piperidin-1-yl)-ethanone](/img/structure/B13939435.png)
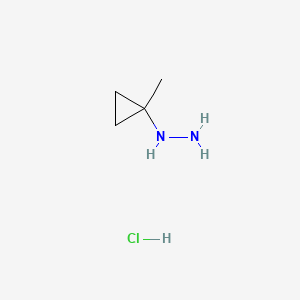
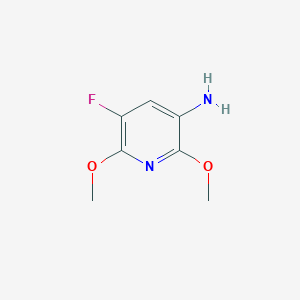
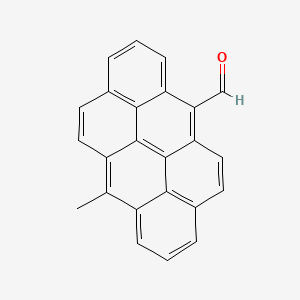
![3,5-Diiodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13939456.png)
